
Chromium(3+) zinc hydroxide (1/1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+) zinc hydroxide (1/1/5) is an inorganic compound that consists of chromium, zinc, and hydroxide ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(3+) zinc hydroxide (1/1/5) can be synthesized through the co-precipitation method. This involves mixing aqueous solutions of chromium(III) salts, such as chromium(III) chloride, and zinc salts, such as zinc sulfate, with a strong base like sodium hydroxide. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the compound.
Industrial Production Methods
Industrial production of chromium(3+) zinc hydroxide (1/1/5) follows similar principles but on a larger scale. The process involves continuous mixing of the reactants in large reactors, followed by filtration and drying using industrial equipment. The purity and yield of the compound can be optimized by controlling the reaction conditions, such as pH, temperature, and concentration of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+) zinc hydroxide (1/1/5) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the compound can undergo oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: The hydroxide ions in the compound can be substituted by other anions, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like zinc metal.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can be used to introduce chloride or sulfate ions, respectively.
Major Products Formed
Oxidation-Reduction: The major products depend on the specific reaction conditions but can include various chromium oxides and hydroxides.
Substitution: The products include chromium(III) chloride or chromium(III) sulfate, along with zinc hydroxide.
Aplicaciones Científicas De Investigación
Chromium(3+) zinc hydroxide (1/1/5) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to change oxidation states.
Biology: Investigated for its potential role in biological systems, particularly in enzyme activity and cellular metabolism.
Medicine: Studied for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Utilized in the production of pigments, coatings, and as a precursor for other chromium and zinc compounds.
Mecanismo De Acción
The mechanism by which chromium(3+) zinc hydroxide (1/1/5) exerts its effects involves its interaction with molecular targets and pathways. For instance, chromium(III) ions can interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Additionally, zinc ions can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) Hydroxide: Similar in structure but lacks zinc ions.
Zinc Hydroxide: Contains only zinc and hydroxide ions.
Chromium(III) Chloride: Contains chloride ions instead of hydroxide ions.
Uniqueness
Chromium(3+) zinc hydroxide (1/1/5) is unique due to the combination of chromium and zinc ions in a specific ratio, which imparts distinct chemical properties and potential applications. The presence of both chromium and zinc ions allows for a broader range of chemical reactions and interactions compared to compounds containing only one of these elements.
Propiedades
Número CAS |
143597-70-0 |
|---|---|
Fórmula molecular |
CrH5O5Zn |
Peso molecular |
202.4 g/mol |
Nombre IUPAC |
zinc;chromium(3+);pentahydroxide |
InChI |
InChI=1S/Cr.5H2O.Zn/h;5*1H2;/q+3;;;;;;+2/p-5 |
Clave InChI |
VPDWKDLOGRVCDD-UHFFFAOYSA-I |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


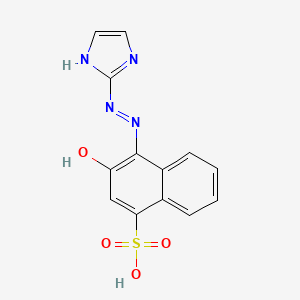
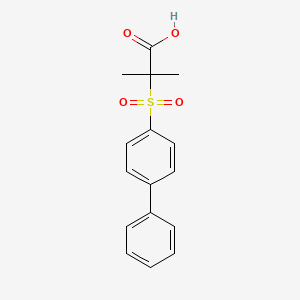


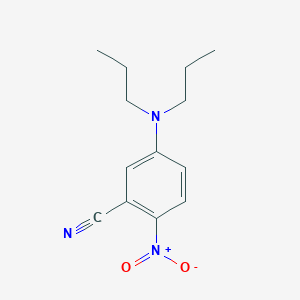
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
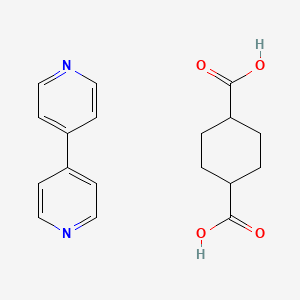
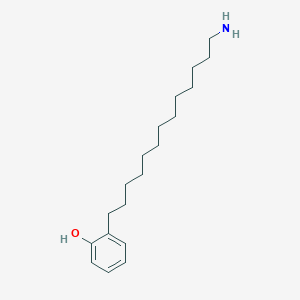
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
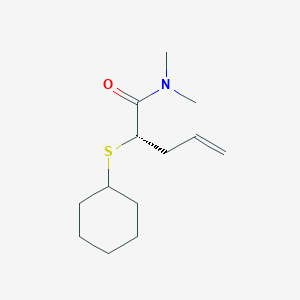
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
